4-(Tert-butyl)-N-[4-(hydrazinocarbonyl)phenyl]-benzamide
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Overview
Description
4-(Tert-butyl)-N-[4-(hydrazinocarbonyl)phenyl]-benzamide is an organic compound with a complex structure that includes a tert-butyl group, a hydrazinocarbonyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tert-butyl)-N-[4-(hydrazinocarbonyl)phenyl]-benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 4-tert-butylbenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with 4-aminobenzoyl hydrazine to yield the benzamide derivative.
Introduction of the Hydrazinocarbonyl Group: The hydrazinocarbonyl group is introduced by reacting the benzamide derivative with hydrazine hydrate under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(Tert-butyl)-N-[4-(hydrazinocarbonyl)phenyl]-benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the hydrazinocarbonyl group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new alkyl or acyl groups.
Scientific Research Applications
4-(Tert-butyl)-N-[4-(hydrazinocarbonyl)phenyl]-benzamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Tert-butyl)-N-[4-(hydrazinocarbonyl)phenyl]-benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinocarbonyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The tert-butyl group may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-(Tert-butyl)phenylhydrazine: Shares the tert-butyl and hydrazine moieties but lacks the benzamide group.
N-(4-Hydroxyphenyl)benzamide: Contains the benzamide group but lacks the tert-butyl and hydrazinocarbonyl groups.
Uniqueness
4-(Tert-butyl)-N-[4-(hydrazinocarbonyl)phenyl]-benzamide is unique due to the combination of its tert-butyl, hydrazinocarbonyl, and benzamide groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-tert-butyl-N-[4-(hydrazinecarbonyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-18(2,3)14-8-4-12(5-9-14)16(22)20-15-10-6-13(7-11-15)17(23)21-19/h4-11H,19H2,1-3H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCXFZWBARWOLHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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